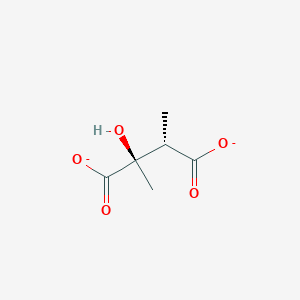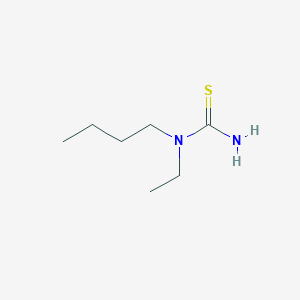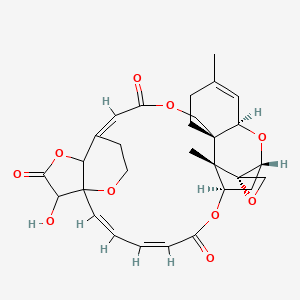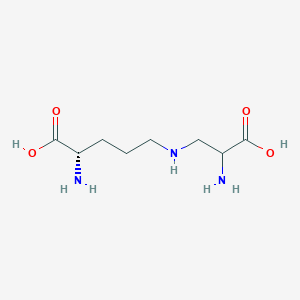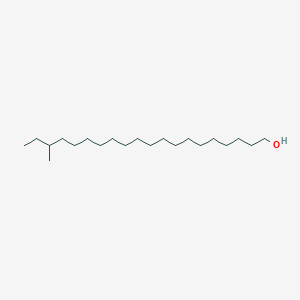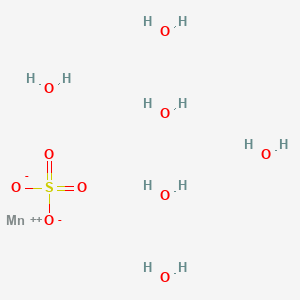
Cathestatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathestatin B is a carboxamide obtained by the formal condensation of the carboxylic group of oxirane-2,3-dicarboxylic acid with the amino group of N-(4-aminobutyl)-L-tyrosinamide (the 2S,3S stereoisomer). An antibiotic isolated from the fermentation broth of Penicillium citrinum, it acts as a potent inhibitor of cysteine protease. It has a role as an antimicrobial agent, a cysteine protease inhibitor and a Penicillium metabolite. It is an epoxide, a monocarboxylic acid, a primary amino compound, a member of phenols and a dicarboxylic acid monoamide.
Scientific Research Applications
Protease Inhibition and Cellular Implications
Cathestatin B, identified as a metabolite of Penicillium citrinum, is recognized for its specific inhibition of cysteine proteases. This inhibition plays a crucial role in various cellular processes. In a study, Cathestatins were shown to suppress parathyroid hormone (PTH)-stimulated 45Ca release in chick embryonic calvaria cultures, suggesting a potential application in regulating calcium-related cellular activities (Woo, Ono, & Tsuji, 1995).
Role in Cancer Research
A significant area of research for Cathestatin B involves its potential in cancer studies. For instance, a study on subcutaneous heteroplastic pancreatic carcinoma in nude mice explored the pathological role of cathepsin-B, a proteolytic enzyme to which Cathestatin B is an inhibitor. This research indicated the correlation of cathepsin-B with tumor growth and angiogenesis, highlighting the potential of Cathestatin B in cancer therapy and research (Zhang et al., 2009).
Antioxidative and Neuroprotective Potential
Although not directly linked to Cathestatin B, studies on similar protease inhibitors have shown promise in antioxidative and neuroprotective applications. For example, research on catechins, a class of natural antioxidants, has demonstrated their potential in reducing oxidative stress and providing neuroprotective effects in conditions like Parkinson's disease (Teixeira et al., 2013). This indicates a possible avenue for exploring the antioxidative capabilities of Cathestatin B.
properties
Product Name |
Cathestatin B |
|---|---|
Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O6/c18-7-1-2-8-19-15(22)12(9-10-3-5-11(21)6-4-10)20-16(23)13-14(26-13)17(24)25/h3-6,12-14,21H,1-2,7-9,18H2,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI Key |
JAJMETBQBCMJSZ-IHRRRGAJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O)O |
synonyms |
cathestatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-methoxy-2-phosphonooxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1258472.png)


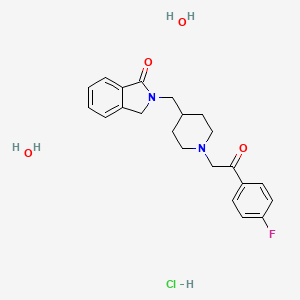
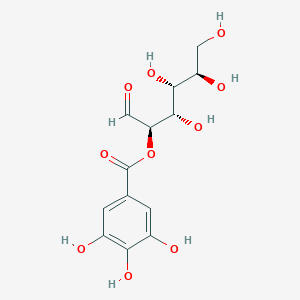
![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
